3-methyl-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
3-methyl-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a piperazine ring, a methylphenyl group, and a tetrahydropurine core. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a phenyl derivative.
Construction of the Tetrahydropurine Core: The tetrahydropurine core is formed through a series of cyclization and reduction reactions, starting from a suitable purine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
3-methyl-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways . For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: This compound shares a similar purine core but differs in the substitution pattern on the piperazine ring.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound contains a piperazine ring and a triazole core, making it structurally related but functionally distinct.
Uniqueness
3-methyl-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and its ability to interact with a diverse range of molecular targets.
Properties
IUPAC Name |
3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-4-9-27-17-18(24(3)21(29)23-19(17)28)22-20(27)26-12-10-25(11-13-26)14-16-7-5-15(2)6-8-16/h5-8H,4,9-14H2,1-3H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWJXQKCMSLZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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